O4I2
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O4I2 involves the reaction of 4-chloroaniline with ethyl 2-bromo-4-thiazolecarboxylate under specific conditions. The reaction typically requires a base such as potassium carbonate and is carried out in a solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the synthesis process can be scaled up using standard organic synthesis techniques. The key steps involve ensuring the purity of the starting materials and optimizing reaction conditions to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
O4I2 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: This compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions for substitution reactions often involve the use of nucleophiles or electrophiles under controlled temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of carboxylic acid derivatives, while reduction can yield amine derivatives .
Scientific Research Applications
O4I2 has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic routes.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
O4I2 exerts its effects by promoting the expression of the Oct3/4 transcription factor, which is essential for maintaining the pluripotency of stem cells. It stabilizes the Oct3/4 protein in cells, leading to increased expression of pluripotent-associated genes. Additionally, this compound can be converted into a PROTAC (proteolysis-targeting chimera) to selectively degrade splicing factor 3B1, thereby inducing cellular apoptosis .
Comparison with Similar Compounds
Similar Compounds
O4I1: Another Oct3/4 inducer with similar properties but different potency.
Oct3/4-inducer-1: A compound that also promotes the expression of pluripotent-associated genes.
Uniqueness
O4I2 is unique due to its dual functionality. It not only induces the expression of pluripotent-associated genes but can also be converted into a PROTAC to selectively degrade specific proteins. This dual functionality makes it a versatile tool in both stem cell research and cancer therapy .
Properties
IUPAC Name |
ethyl 2-(4-chloroanilino)-1,3-thiazole-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2S/c1-2-17-11(16)10-7-18-12(15-10)14-9-5-3-8(13)4-6-9/h3-7H,2H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULUBAPWNHROTEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30699845 | |
Record name | Ethyl 2-(4-chloroanilino)-1,3-thiazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30699845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
165682-93-9 | |
Record name | Ethyl 2-[(4-chlorophenyl)amino]-4-thiazolecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=165682-93-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-(4-chloroanilino)-1,3-thiazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30699845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 2-[(4-chlorophenyl)amino]-1,3-thiazole-4-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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